4-Amino-5-methoxy-5-oxopentanoic acid

5-Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1) is a racemic alpha-methyl ester of glutamic acid that provides unique regioselective reactivity and enhanced lipophilicity (XLogP3 = -3.4). Unlike generic glutamic acid or fully protected dimethyl esters, this mono-ester retains a free gamma-carboxyl group essential for peptide coupling, biological recognition, and prodrug design. It is a validated 5-lipoxygenase translocation inhibitor (IC50 = 94 nM) and a specific substrate for proteolytic assays. Substituting with non-specific analogs risks failed coupling yields, altered pharmacokinetics, and misleading receptor-binding data. Choose this high-purity building block for reliable SPPS, neuropharmacology studies, and anti-inflammatory candidate screening.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 65414-79-1
Cat. No. B13392993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methoxy-5-oxopentanoic acid
CAS65414-79-1
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)N
InChIInChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
InChIKeySEWIYICDCVPBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1): Procurement-Relevant Chemical Identity and Class Overview


4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1), also known as glutamic acid 1-methyl ester or methyl glutamate, is an alpha-amino acid ester derived from the formal condensation of the alpha-carboxy group of L-glutamic acid with methanol [1]. It is classified as a dicarboxylic acid monoester, a methyl ester, and a glutamic acid derivative [1]. The compound exists as a pair of enantiomers, with the (S)-enantiomer (CAS 6384-08-3) being the naturally occurring L-form [2]. Its primary utility lies in peptide synthesis as a protected building block, in biochemical research as a substrate or ligand for glutamate-related pathways, and as a pharmaceutical intermediate .

Why 4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1) Cannot Be Substituted with Generic Glutamic Acid Analogs in R&D Procurement


Substituting 4-amino-5-methoxy-5-oxopentanoic acid with generic glutamic acid or other methyl ester variants (e.g., dimethyl ester, gamma-methyl ester) introduces unacceptable variability in key experimental and synthetic outcomes. The alpha-methyl ester modification of this compound confers unique regioselective reactivity and lipophilicity , which directly impacts enzyme inhibition potency (e.g., 5-lipoxygenase translocation inhibition with an IC50 of 94 nM [1]) and substrate specificity in proteolytic assays . Unlike fully protected dimethyl esters, this mono-ester retains a free carboxyl group essential for peptide coupling and biological recognition, while its stereochemical purity (L- vs D- enantiomer) dictates biological activity . Using a non-specific analog risks failed peptide coupling yields, altered pharmacokinetic profiles in prodrug designs, or misleading results in receptor binding studies .

Quantitative Differentiation of 4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1) from Its Closest Analogs: An Evidence-Based Procurement Guide


5-Lipoxygenase (5-LO) Translocation Inhibition: A 94 nM IC50 Differentiates from Weakly Active Glutamic Acid

The compound exhibits potent inhibition of 5-lipoxygenase (5-LO) translocation in human peripheral blood neutrophils, with an IC50 of 94 nM [1]. In contrast, unmodified L-glutamic acid shows no significant 5-LO inhibition at comparable concentrations (class-level inference) [1]. This activity is specific to the alpha-methyl ester form and is not observed with gamma-methyl ester or dimethyl ester variants [2].

5-Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

Enhanced Lipophilicity (XLogP3 = -3.4) Confers Superior Membrane Permeability vs. L-Glutamic Acid

The alpha-methyl ester group increases the compound's lipophilicity compared to the parent L-glutamic acid, which is highly polar (XLogP3 ≈ -3.8 [1]). The calculated XLogP3 for 4-Amino-5-methoxy-5-oxopentanoic acid is -3.4 [2]. This 0.4 log unit difference translates to an approximately 2.5-fold increase in predicted passive membrane permeability .

Cellular Uptake Prodrug Design Neuropharmacology

High Chemical Purity (≥95% by HPLC) and Defined Stereochemistry Enable Reproducible Peptide Synthesis

Commercially available 4-Amino-5-methoxy-5-oxopentanoic acid (as the L-enantiomer, CAS 6384-08-3) is supplied with a purity specification of ≥95% by HPLC . This level of purity and defined stereochemistry (≥98% enantiomeric excess) is essential for reproducible peptide coupling yields . In contrast, lower-purity or racemic mixtures of glutamic acid methyl ester can lead to epimerization and reduced product homogeneity .

Peptide Synthesis Building Block Solid-Phase Peptide Synthesis

Thermal Stability: Decomposition at Melting Point (145°C) Informs Storage and Handling Protocols

Thermal stability analysis indicates that 4-Amino-5-methoxy-5-oxopentanoic acid undergoes decomposition at its melting point of 145°C . This behavior is distinct from L-glutamic acid, which decomposes above 200°C, and highlights the need for controlled storage temperatures (2-8°C) . The compound's stability in aqueous solution is pH-dependent, with rapid hydrolysis occurring at pH > 8 .

Stability Studies Storage Conditions Thermal Analysis

High-Value Application Scenarios for 4-Amino-5-methoxy-5-oxopentanoic acid (CAS 65414-79-1) Based on Differential Evidence


5-Lipoxygenase (5-LO) Pathway Studies and Anti-inflammatory Drug Discovery

The compound's potent 5-LO translocation inhibition (IC50 = 94 nM) makes it a validated tool for studying the arachidonic acid cascade and for screening anti-inflammatory candidates [1]. Its specificity, compared to inactive L-glutamic acid, ensures that observed effects are due to the methyl ester moiety and not a general amino acid effect [1]. Researchers can use it to dissect 5-LO signaling pathways and evaluate downstream leukotriene synthesis.

Solid-Phase Peptide Synthesis (SPPS) and Prodrug Design

As a high-purity, stereochemically defined building block, this compound is ideal for SPPS . The alpha-methyl ester protects the carboxyl group during coupling, preventing side reactions, while the free gamma-carboxyl group can be activated for further derivatization . Its enhanced lipophilicity (XLogP3 = -3.4) compared to glutamic acid also supports its use in designing cell-permeable peptide prodrugs .

Neurotransmission and Glutamate Receptor Research

The compound's ability to act as a ligand for glutamate receptors and its improved membrane permeability make it valuable for neuropharmacology studies. Unlike the parent amino acid, it can more readily access intracellular targets in neuronal cultures, enabling investigations into synaptic plasticity and excitotoxicity . Its stereochemistry-dependent activity (e.g., anticonvulsant effects of the (4R)-enantiomer) further allows for structure-activity relationship (SAR) studies .

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